

Application of 4-Methoxyphenylacetonitrile-d4 in Metabolic Profiling: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Methoxyphenylacetonitrile-d4

Cat. No.: B12388655

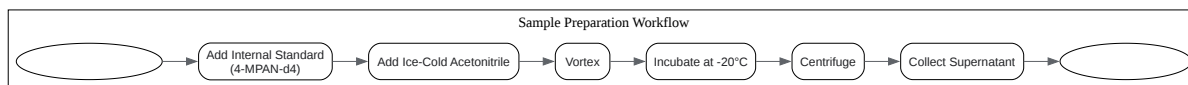
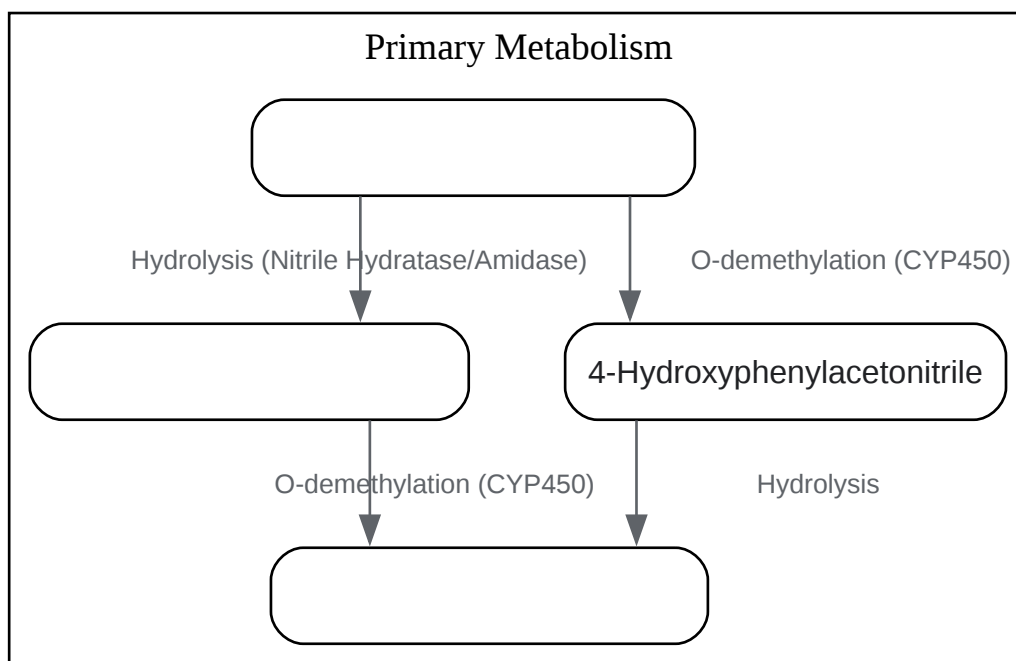
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For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results in metabolic profiling studies. This document provides detailed application notes and protocols for the use of **4-Methoxyphenylacetonitrile-d4** as an internal standard in the quantitative analysis of 4-Methoxyphenylacetonitrile and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

4-Methoxyphenylacetonitrile is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds.^[1] Understanding its metabolic fate is crucial for drug development and toxicology studies. The use of its deuterated analog, **4-Methoxyphenylacetonitrile-d4**, as an internal standard, allows for the precise quantification of the parent compound and its metabolites by correcting for variations in sample preparation, matrix effects, and instrument response.^{[2][3]}

Hypothetical Metabolic Pathway of 4-Methoxyphenylacetonitrile

The metabolism of substituted phenylacetonitriles can proceed through several enzymatic pathways, primarily involving cytochrome P450 (CYP450) enzymes.^[4] The proposed metabolic pathway for 4-Methoxyphenylacetonitrile involves two primary transformations: hydrolysis of the nitrile group to a carboxylic acid and O-demethylation of the methoxy group.



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